molecular formula C25H24N4O3 B11244169 2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-ethylphenyl)acetamide

2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-ethylphenyl)acetamide

Cat. No.: B11244169
M. Wt: 428.5 g/mol
InChI Key: OUHMVYUGORWYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(2-ETHYLPHENYL)ACETAMIDE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family

Preparation Methods

The synthesis of 2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(2-ETHYLPHENYL)ACETAMIDE typically involves multi-step reactions. One common synthetic route includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidine core . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(2-ETHYLPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(2-ETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes or receptors to exert its effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(2-ETHYLPHENYL)ACETAMIDE include other pyrido[2,3-d]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and applications. For example, compounds like 5,7-DIMETHYL-2,4-DIOXO-1,3-DIPHENYL-1H,2H,3H,4H-PYRANO[2,3-D]PYRIMIDIN-8-IUM DIHYDROGEN PHOSPHATE have different substituents that may enhance or reduce their activity in specific applications .

Properties

Molecular Formula

C25H24N4O3

Molecular Weight

428.5 g/mol

IUPAC Name

2-(5,7-dimethyl-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidin-3-yl)-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C25H24N4O3/c1-4-18-10-8-9-13-20(18)27-21(30)15-28-24(31)22-16(2)14-17(3)26-23(22)29(25(28)32)19-11-6-5-7-12-19/h5-14H,4,15H2,1-3H3,(H,27,30)

InChI Key

OUHMVYUGORWYQP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(N=C(C=C3C)C)N(C2=O)C4=CC=CC=C4

Origin of Product

United States

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